

Application Note: Synthesis of N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)

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Compound of Interest

Compound Name: N1-Methylsulfonyl pseudouridine

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Introduction

N1-methylpseudouridine (m1Ψ) is a modified nucleoside that, when incorporated into messenger RNA (mRNA), enhances protein expression and reduces the immunogenicity of the mRNA therapeutic.[1][2] This modification has been a critical component in the development of mRNA-based vaccines and therapeutics, including the SARS-CoV-2 vaccines.[3][4] The key building block for incorporating this modification during in vitro transcription is N1-methylpseudouridine-5'-triphosphate (m1ΨTP). This document outlines a chemoenzymatic protocol for the synthesis of m1ΨTP, offering a robust and efficient method for producing this critical reagent.

The synthesis of m1ΨTP can be approached through purely chemical methods or, more efficiently, through integrated chemoenzymatic routes. The chemoenzymatic approach leverages the high selectivity of enzymes for phosphorylation steps, which can be challenging to achieve through purely chemical means. This protocol focuses on a chemoenzymatic strategy that begins with pseudouridine (Ψ) or pseudouridine-5'-monophosphate (ΨMP), proceeds through a chemical N1-methylation step, and concludes with an enzymatic cascade phosphorylation to yield the final triphosphate product.

Quantitative Data Summary

The following table summarizes the yields for key steps in the chemoenzymatic synthesis of m1ΨTP, based on reported literature values.

Reaction Step	Starting Material	Product	Yield (%)	Reference
Biocatalytic Rearrangement	Uridine	Pseudouridine (Ψ)	95%	[5]
Biocatalytic Rearrangement	Uridine	Pseudouridine-5'-monophosphate (Ψ MP)	95%	[5]
Chemical N1-Methylation	Acetonide-protected Ψ MP	Acetonide-protected N1-methyl- Ψ MP	85%	[5]
Enzymatic Phosphorylation	N1-methyl- Ψ MP (m1 Ψ MP)	N1-methyl- Ψ TP (m1 Ψ TP)	83%	[5]
Overall Chemoenzymatic Route	Uridine	N1-methyl- Ψ TP (m1 Ψ TP)	68%	[5][6]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of m1 Ψ TP from Pseudouridine (Ψ)

This protocol involves the chemical synthesis of N1-methylpseudouridine (m1 Ψ) from pseudouridine (Ψ), followed by a one-pot enzymatic phosphorylation to generate m1 Ψ TP.

Part A: Chemical N1-Methylation of Pseudouridine (Ψ)

- Protection of Ribose Hydroxyls:
 - Dissolve pseudouridine (Ψ) in an appropriate anhydrous solvent (e.g., pyridine).
 - Add a protecting group reagent, such as acetic anhydride, to protect the 2', 3', and 5'-hydroxyl groups of the ribose sugar.

- Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
- Purify the protected pseudouridine intermediate.
- N1-Methylation:
 - Dissolve the protected pseudouridine in a suitable solvent.
 - Add a methylating agent, such as dimethyl sulfate or methyl iodide, along with a base (e.g., potassium carbonate).
 - Stir the reaction at room temperature and monitor its progress by TLC.
 - Upon completion, quench the reaction and purify the N1-methylated protected intermediate.
- Deprotection:
 - Remove the protecting groups from the ribose hydroxyls using appropriate deprotection conditions (e.g., treatment with ammonia in methanol).
 - Purify the resulting N1-methylpseudouridine (m1Ψ) by chromatography.

Part B: One-Pot Enzymatic Phosphorylation of m1Ψ

This part of the protocol is a general representation of a multi-step phosphorylation. For a more direct route to the triphosphate from the monophosphate, see Protocol 2.

- Monophosphorylation:
 - In a reaction buffer, dissolve the synthesized m1Ψ.
 - Add a suitable kinase, such as a nucleoside kinase, along with a phosphate donor like ATP.
 - Incubate at the optimal temperature for the enzyme (e.g., 37°C).
 - This step yields N1-methylpseudouridine-5'-monophosphate (m1ΨMP).

- Diphosphorylation:
 - To the reaction mixture containing m1ΨMP, add a nucleoside monophosphate kinase (e.g., UMPK) and an additional phosphate donor.
 - This converts m1ΨMP to N1-methylpseudouridine-5'-diphosphate (m1ΨDP).
- Triphosphorylation:
 - Finally, add a nucleoside diphosphate kinase (NDK) to the mixture to convert m1ΨDP to the target molecule, N1-methylpseudouridine-5'-triphosphate (m1ΨTP).

Protocol 2: High-Yield Chemoenzymatic Synthesis of m1ΨTP from Pseudouridine-5'-Monophosphate (ΨMP)

This protocol, adapted from published high-yield methods, provides a more direct and efficient route.[\[6\]](#)[\[7\]](#)

Part A: Selective N1-Methylation of Acetonide-Protected ΨMP

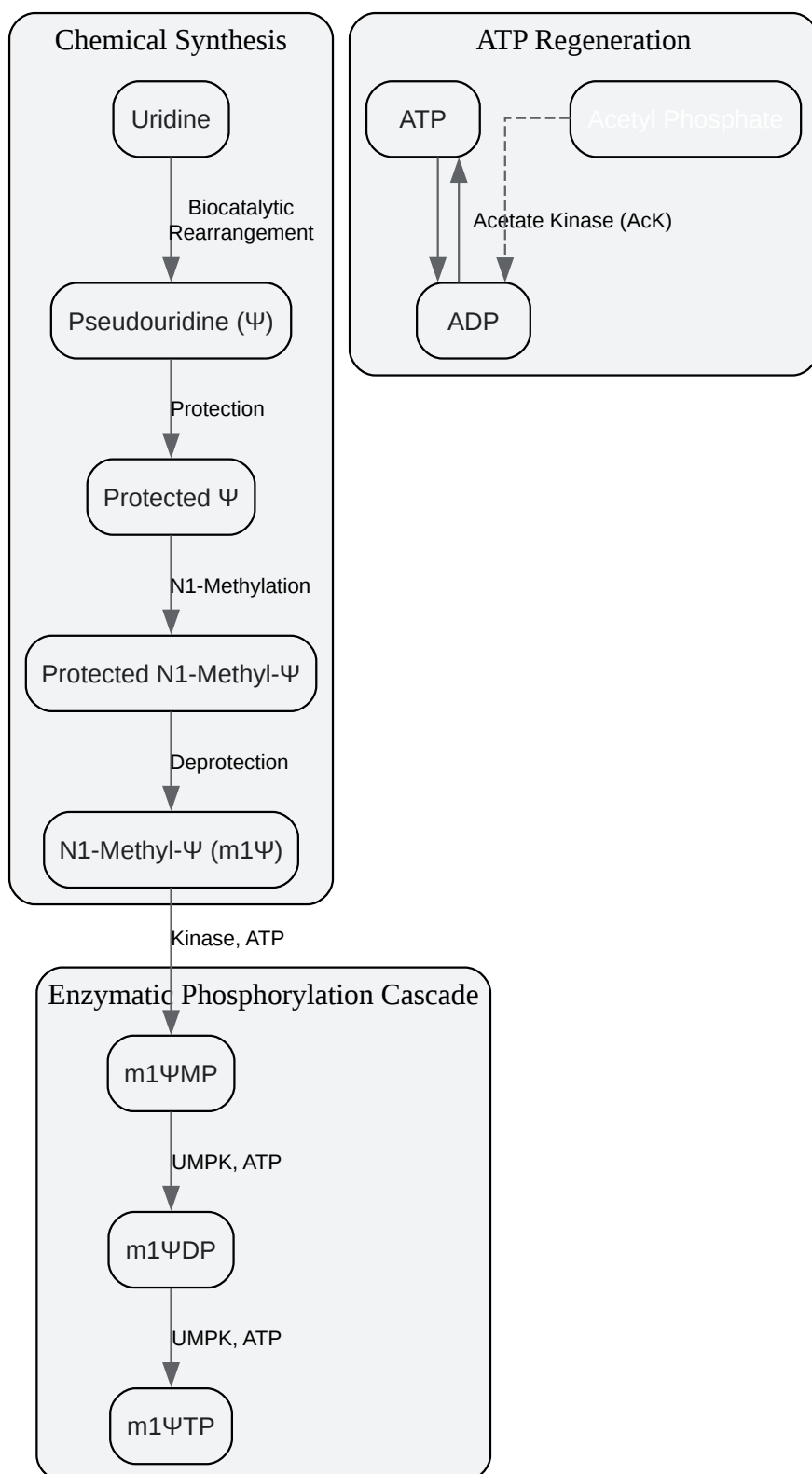
- Acetonide Protection of ΨMP:
 - Protect the 2',3'-hydroxyl groups of ΨMP using an acetonide group to ensure selective N1-methylation.
- N1-Methylation:
 - Dissolve the acetonide-protected ΨMP in a suitable solvent.
 - Add dimethyl sulfate as the methylating agent.[\[6\]](#)[\[7\]](#)
 - This reaction selectively methylates the N1 position of the uracil base.
- Deprotection:
 - Remove the acetonide protecting group to yield N1-methylpseudouridine-5'-monophosphate (m1ΨMP).

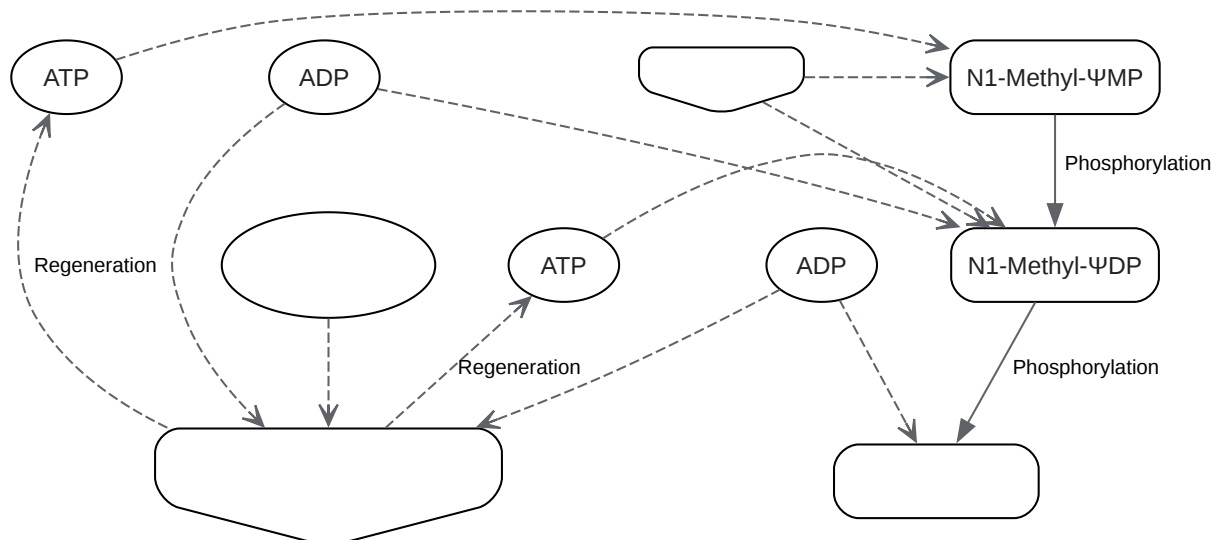
Part B: One-Pot, Two-Enzyme Cascade Phosphorylation of m1ΨMP

- Reaction Setup:
 - Prepare a reaction buffer (e.g., 50 mM TAPS buffer, pH 8.5).[6]
 - Add the following components to the buffer:
 - 20 mM m1ΨMP[6]
 - 1.25 mM ATP (as a catalytic starter)[6]
 - 75 mM Acetyl phosphate (AcP) as the ultimate phosphate donor[6]
 - 10 mM MgCl₂[6]
 - 0.7 mg/mL *Saccharomyces cerevisiae* uridine 5'-monophosphate kinase (UMPK)[5][6]
 - 0.7 mg/mL *Escherichia coli* acetate kinase (AcK)[5][6]
- Incubation:
 - Incubate the reaction mixture at 30°C.[6]
 - Monitor the conversion of m1ΨMP to m1ΨTP over time using HPLC.
- Mechanism of the Cascade:
 - UMPK phosphorylates m1ΨMP to m1ΨDP, and subsequently to m1ΨTP, using ATP as the phosphate donor.
 - Acetate kinase (AcK) continuously regenerates ATP from ADP and acetyl phosphate, driving the reaction towards the triphosphate product.[6][7]
- Purification:
 - Upon completion, purify the m1ΨTP from the reaction mixture using anion-exchange chromatography.

Visualizations

Chemoenzymatic Synthesis Workflow





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References

- 1. N1-Methylpseudo-UTP, Single components for (m)RNA Synthesis - Jena Bioscience [jenabioscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Nanopore sequencing for N1-methylpseudouridine in RNA reveals sequence-dependent discrimination of the modified nucleotide triphosphate during transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N 1-Methylpseudouridine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1-Methylpseudouridine Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
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